N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a chlorophenyl group, a methoxyethyl chain, and an imidazole sulfonamide moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom at the desired position.
Methoxyethyl Chain Addition:
Imidazole Ring Formation: The imidazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Sulfonamide Formation: Finally, the sulfonamide group is introduced through a sulfonation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic route to enhance yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-methyl-1H-imidazole-4-sulfon
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O3S/c1-17-8-13(15-9-17)21(18,19)16-7-12(20-2)10-5-3-4-6-11(10)14/h3-6,8-9,12,16H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGMICCGRVGUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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